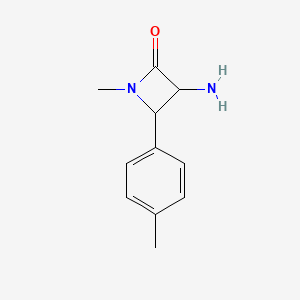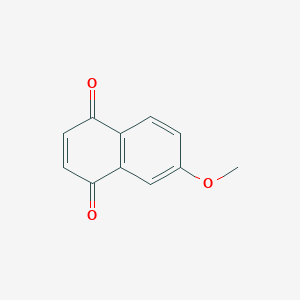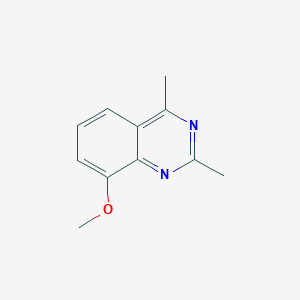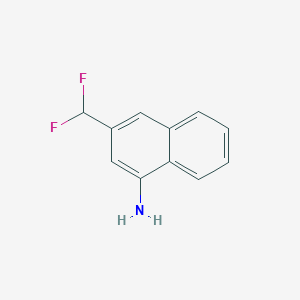
2,2-Dimethyl-5-phenylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-phenylmorpholine is a chemical compound with the molecular formula C12H17NO. It belongs to the class of morpholine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features a morpholine ring substituted with two methyl groups at the 2-position and a phenyl group at the 5-position, giving it unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-phenylmorpholine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of amino alcohols with α-haloacid chlorides, followed by reduction reactions . The reaction conditions often require the use of catalysts such as boron trifluoride etherate to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize readily available raw materials and employ processes that minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-5-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the morpholine ring is substituted with different functional groups.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in the presence of acidic or basic catalysts, while reduction reactions may require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-phenylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-5-phenylmorpholine involves its interaction with specific molecular targets and pathways. It is known to exert its effects by inhibiting certain enzymes involved in cytokinesis and cell cycle regulation . This inhibition can lead to various biological outcomes, such as the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-5-phenylmorpholine can be compared with other morpholine derivatives, such as:
- 2-Phenylmorpholine
- 2,5-Dimethylmorpholine
- 2,2,6-Trimethylmorpholine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the phenyl group at the 5-position enhances its ability to interact with certain molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2,2-dimethyl-5-phenylmorpholine |
InChI |
InChI=1S/C12H17NO/c1-12(2)9-13-11(8-14-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |
InChI-Schlüssel |
RYAOQSLUDFYCRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC(CO1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




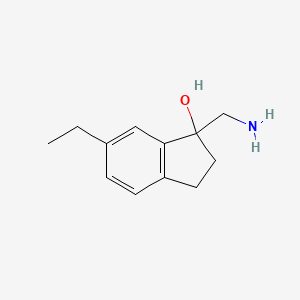

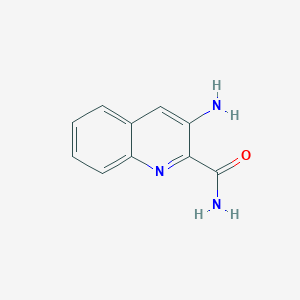

![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
